(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride
Description
(1S,3R)-3-Aminocyclohexane-1-carboxamide hydrochloride is a chiral cyclohexane derivative with a stereospecific aminocarboxamide structure. Its molecular formula is C₇H₁₅ClN₂O, with a molecular weight of 178.65 g/mol . The compound features a cyclohexane ring with an amino group (-NH₂) at the 3-position and a carboxamide (-CONH₂) at the 1-position, both in a trans-configuration (1S,3R). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Key identifiers include:
- CAS Number: 937059-62-6 (ethyl ester variant) , 1279032-31-3 (3-amino-cyclohexanol variant)
- SMILES:
C1CC(CC(C1)N)C(=O)N.Cl - Purity: ≥97% (commercial grade)
Its stereochemistry and functional groups make it a valuable intermediate in drug discovery, particularly for targeting aminopeptidases or G-protein-coupled receptors .
Properties
IUPAC Name |
(1S,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFBGXVDLNNMDE-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307738-42-5 | |
| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One efficient method involves the use of L-aspartic acid as a starting material, which undergoes several steps to yield the desired enantiomerically pure compound . The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a form of programmed cell death . This interaction disrupts cellular redox balance and promotes lipid peroxidation, ultimately causing cell death.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry significantly impacts biological activity. For example, (1S,3R) isomers often exhibit higher binding affinity to enzymes like aminopeptidases compared to (1R,3S) counterparts .
- Carboxamide derivatives generally show better metabolic stability than ester variants due to reduced susceptibility to esterase hydrolysis .
Functional Group Modifications
Key Observations :
- Carboxamide-containing compounds (e.g., Comp-6) demonstrate broader receptor selectivity compared to ester or ketone derivatives .
- Hydroxyl groups (e.g., in 4-hydroxycyclohexane derivatives) improve aqueous solubility but may reduce blood-brain barrier permeability .
Halogen-Substituted Analogues
Compounds with halogen substitutions on aromatic rings (e.g., ) show enhanced pharmacokinetic properties:
Key Observations :
- Fluorine substitutions enhance lipophilicity and bioavailability, while bromine increases molecular weight but improves target binding .
Biological Activity
(1S,3R)-3-Aminocyclohexane-1-carboxamide; hydrochloride is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features—including a cyclohexane ring substituted with an amino group and a carboxamide functional group—contribute to its biological activity. This article delves into the compound's biological effects, mechanisms of action, and research applications.
- Molecular Formula: C7H14ClN2O
- Molecular Weight: 179.64 g/mol
- CAS Number: 2829279-57-2
The biological activity of (1S,3R)-3-Aminocyclohexane-1-carboxamide; hydrochloride primarily involves its interaction with specific molecular targets, particularly enzymes and receptors.
Target Enzymes
- Glutathione Peroxidase 4 (GPx4): This compound inhibits GPx4, leading to the accumulation of lipid peroxides and promoting ferroptosis, a regulated form of cell death characterized by oxidative damage .
Mode of Action
- Enzyme Inhibition: The compound acts as an inhibitor by binding to the active sites of target enzymes, blocking substrate access and altering their activity .
- Pathway Modulation: By inhibiting GPx4, it influences the lipid peroxidation pathway, contributing to cellular stress responses .
Biological Activities
Research indicates that (1S,3R)-3-Aminocyclohexane-1-carboxamide; hydrochloride exhibits various biological activities:
- Anticancer Properties: Its ability to induce ferroptosis has implications for cancer therapy, particularly in targeting resistant cancer cells .
- Neuroprotective Effects: As a building block in the synthesis of compounds targeting neurological disorders, it shows potential in neuroprotection .
Research Applications
The compound has diverse applications across multiple scientific fields:
| Field | Application |
|---|---|
| Chemistry | Chiral building block for complex organic molecule synthesis |
| Biology | Study of enzyme mechanisms and protein-ligand interactions |
| Medicine | Precursor in pharmaceutical synthesis with potential therapeutic effects |
| Industry | Production of specialty chemicals and materials |
Case Studies and Research Findings
Several studies have highlighted the significance of (1S,3R)-3-Aminocyclohexane-1-carboxamide; hydrochloride in various contexts:
- Inhibition Studies:
- Pharmacokinetics:
- Structure-Activity Relationship (SAR):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
